1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride
Overview
Description
1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C10H17N3O·HCl. It is known for its unique structure, which includes an oxadiazole ring and a cyclopentane ring.
Preparation Methods
The synthesis of 1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity .
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and yield of the compound. This can include the use of continuous flow reactors and other advanced technologies to streamline the process .
Chemical Reactions Analysis
1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclohexan-1-amine hydrochloride: This compound has a cyclohexane ring instead of a cyclopentane ring, which can affect its chemical properties and biological activity.
1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride: This compound has a cyclobutane ring, which can also influence its reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the oxadiazole moiety, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-7(2)8-12-9(13-14-8)10(11)5-3-4-6-10;/h7H,3-6,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCUQRUZDYIJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2(CCCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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